[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid

BTK kinase inhibition B-cell malignancies pyrimidooxazinone derivatives

2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid (CAS: 2225170-62-5; molecular formula C12H19BN2O3; molecular weight 250.10 g/mol) is a heteroaryl boronic acid derivative featuring a phenylboronic acid core substituted at the 2-position with a methoxy group and at the 4-position with a 4-methylpiperazin-1-yl moiety. This compound functions primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures in kinase inhibitor drug discovery programs.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Cat. No. B12082952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)C(O)O)OC
InChIInChI=1S/C13H20N2O3/c1-14-5-7-15(8-6-14)10-3-4-11(13(16)17)12(9-10)18-2/h3-4,9,13,16-17H,5-8H2,1-2H3
InChIKeyQNHSZWHAAOUKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic Acid: CAS 2225170-62-5 — Structural Identity and Procurement Baseline


2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid (CAS: 2225170-62-5; molecular formula C12H19BN2O3; molecular weight 250.10 g/mol) is a heteroaryl boronic acid derivative featuring a phenylboronic acid core substituted at the 2-position with a methoxy group and at the 4-position with a 4-methylpiperazin-1-yl moiety . This compound functions primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures in kinase inhibitor drug discovery programs . It is supplied as a white to off-white solid with solubility in common organic solvents and is typically stored under inert atmosphere to preserve boronic acid reactivity .

Why 2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic Acid Cannot Be Casually Substituted in Kinase-Targeted Synthetic Programs


Boronic acids bearing the 4-(4-methylpiperazin-1-yl)phenyl scaffold are not interchangeable building blocks. The precise substitution pattern—specifically the 2-methoxy group ortho to the boronic acid—directly modulates both the electronic character of the aryl ring and the conformational presentation of the pendant piperazine moiety in downstream coupling products . In kinase inhibitor development programs, even subtle alterations to this substitution pattern (e.g., relocating the methoxy group, replacing it with a methyl group, or omitting it entirely) produce distinct structure-activity relationships in the final bioactive molecules [1]. The specific 2-methoxy-4-(4-methylpiperazin-1-yl) arrangement has been empirically validated in multiple kinase inhibitor chemotypes including BTK, EGFR, and NUAK inhibitors [2], whereas positional isomers or des-methoxy analogs do not guarantee the same pharmacological outcomes. Procurement decisions must therefore be guided by the exact CAS registry number (2225170-62-5) and structural identity.

Quantitative Differential Evidence: 2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic Acid Performance Benchmarks


BTK Inhibitor Potency: 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl-Derived Compound 2 Achieves 7 nM IC50

The 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl fragment, when incorporated via Suzuki-Miyaura coupling into a pyrimido[4,5-d][1,3]oxazin-2-one scaffold, yielded compound 2 with potent BTK inhibitory activity of IC50 = 7 nM [1]. This derivative also demonstrated superior kinase selectivity compared to the first-generation BTK inhibitor ibrutinib when profiled against a panel of 35 kinases [1]. In TMD8 B-cell lymphoma cells, compound 2 dose-dependently inhibited BTK activation and cellular proliferation, accompanied by G1 phase cell cycle arrest and induction of apoptosis via PARP and caspase-3 cleavage [1].

BTK kinase inhibition B-cell malignancies pyrimidooxazinone derivatives structure-activity relationship

Mutant-Selective EGFR Inhibition: WZ4002 Derived from This Boronic Acid Achieves 2 nM IC50 Against EGFR L858R/T790M

The 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl fragment serves as the critical aniline coupling partner in WZ4002 (CAS 1213269-23-8), a third-generation covalent EGFR inhibitor [1]. WZ4002 exhibits IC50 values of 2 nM against EGFR L858R and 8 nM against the T790M gatekeeper mutant, which confers resistance to first-generation inhibitors gefitinib and erlotinib [2]. Notably, WZ4002 does not inhibit ERBB2 phosphorylation (T798I), demonstrating mutant-selective targeting [2]. The crystal structure of EGFR T790M covalently bound to WZ4002 has been deposited (PDB: 3IKA), confirming the precise binding mode enabled by this fragment [1].

EGFR mutant-selective inhibition non-small cell lung cancer T790M gatekeeper mutation covalent inhibitors

Structural Differentiation: 2-Methoxy Substitution Confers Distinct Electronic Profile vs. Des-Methoxy Analog 4-(4-Methylpiperazin-1-yl)phenylboronic Acid

The 2-methoxy group in 2-methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid (CAS 2225170-62-5) is positioned ortho to the boronic acid functionality, which electronically modulates the aryl ring through resonance electron-donation (+M effect) and alters the steric environment around the reactive boron center . The des-methoxy analog, 4-(4-methylpiperazin-1-yl)phenylboronic acid (CAS 229009-40-9; MW 220.08), lacks this ortho substitution, resulting in different coupling kinetics and product conformational profiles in Suzuki-Miyaura reactions . While direct head-to-head coupling efficiency data between these two boronic acids is not publicly available, the distinct molecular properties (target: MW 250.10, formula C12H19BN2O3; comparator: MW 220.08, formula C11H17BN2O2) establish that they are not functionally interchangeable in synthetic sequences targeting specific kinase inhibitor scaffolds .

Suzuki-Miyaura coupling electronic effects boronic acid reactivity positional isomer differentiation

NUAK Kinase Inhibitor Potency: WZ4003 Derived from This Boronic Acid Achieves 20 nM IC50 Against NUAK1

The 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl fragment is also the key aniline component in WZ4003 (CAS 1214265-58-3), the first reported potent and highly specific NUAK family kinase inhibitor . WZ4003 exhibits IC50 values of 20 nM against NUAK1 and 100 nM against NUAK2, with no significant inhibition observed across a panel of 139 other kinases . This selectivity profile establishes WZ4003 as a high-quality chemical probe for dissecting NUAK kinase biology . The compound is soluble in DMSO to 25 mM, facilitating cell-based studies .

NUAK kinase inhibition SNF1-like kinase family selective kinase probes chemical biology

Validated Application Scenarios for 2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic Acid Based on Empirical Evidence


Synthesis of Third-Generation Covalent EGFR Inhibitors Targeting T790M-Mediated Resistance in NSCLC

Use this boronic acid in Suzuki-Miyaura coupling with 5-chloro-2-iodopyrimidin-4-amine derivatives to access the WZ4002 chemotype, a clinically validated mutant-selective EGFR inhibitor with IC50 values of 2 nM (L858R) and 8 nM (L858R/T790M). This application is supported by X-ray crystallographic evidence (PDB: 3IKA) confirming the covalent binding mode of the resulting aniline-coupled product to the EGFR T790M mutant . Suitable for medicinal chemistry programs developing next-generation EGFR inhibitors for gefitinib/erlotinib-resistant NSCLC patient populations .

Construction of Highly Selective Second-Generation BTK Inhibitors for B-Cell Malignancies

Employ this boronic acid to prepare pyrimido[4,5-d][1,3]oxazin-2-one derivatives such as compound 2, which demonstrates 7 nM BTK inhibitory potency and superior selectivity over ibrutinib when profiled against a 35-kinase panel . This application is relevant for drug discovery programs seeking BTK inhibitors with reduced off-target kinase inhibition for treating B-cell lymphomas and autoimmune disorders .

Development of Selective NUAK Family Kinase Chemical Probes

Utilize this boronic acid to synthesize WZ4003 (CAS 1214265-58-3), the first potent and highly specific NUAK1/NUAK2 inhibitor with IC50 values of 20 nM and 100 nM respectively, and negligible activity against 139 other kinases . This application supports chemical biology studies investigating NUAK kinase function in cellular signaling and metabolic regulation, as well as early-stage drug discovery targeting the SNF1-like kinase family .

Synthesis of EGFR-Targeted Quinazoline and Pyrimidine-Based Inhibitor Libraries

Incorporate this boronic acid as a key building block in the preparation of quinazoline and pyrimidine-based EGFR inhibitor libraries. BindingDB data confirm that derivatives containing this fragment exhibit EGFR IC50 values <100 nM across multiple mutant variants including L858R, T790M, and exon 19 deletion mutants . The fragment has been validated in patented EGFR modulator chemotypes, establishing its utility in kinase-focused library synthesis for hit-to-lead optimization .

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